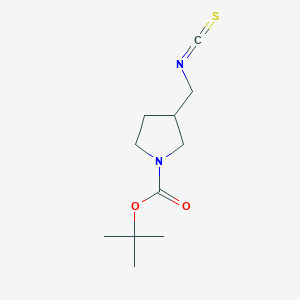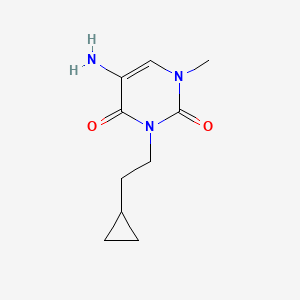
1-Bromo-3-(methoxymethyl)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(methoxymethyl)cyclobutane is an organic compound with the molecular formula C6H11BrO. It is a cyclic compound that features a bromine atom and a methoxymethyl group attached to a cyclobutane ring. This compound is of interest due to its unique structural and chemical properties, making it a subject of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(methoxymethyl)cyclobutane can be synthesized through various methods. One common approach involves the bromination of 3-(methoxymethyl)cyclobutene. This reaction typically uses bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-(methoxymethyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding cyclobutane derivative.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution Reactions: 3-(Methoxymethyl)cyclobutanol or 3-(Methoxymethyl)cyclobutylamine.
Oxidation Reactions: 3-(Methoxymethyl)cyclobutanone or 3-(Methoxymethyl)cyclobutanoic acid.
Reduction Reactions: 3-(Methoxymethyl)cyclobutane.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(methoxymethyl)cyclobutane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the effects of brominated compounds on biological systems.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(methoxymethyl)cyclobutane involves its reactivity with various nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions, while the methoxymethyl group can undergo oxidation or reduction. The molecular targets and pathways involved depend on the specific reactions and conditions applied.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2-(methoxymethyl)cyclobutane
- 1-Bromo-4-(methoxymethyl)cyclobutane
- 1-Chloro-3-(methoxymethyl)cyclobutane
Uniqueness: 1-Bromo-3-(methoxymethyl)cyclobutane is unique due to the specific positioning of the bromine and methoxymethyl groups on the cyclobutane ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C6H11BrO |
|---|---|
Molekulargewicht |
179.05 g/mol |
IUPAC-Name |
1-bromo-3-(methoxymethyl)cyclobutane |
InChI |
InChI=1S/C6H11BrO/c1-8-4-5-2-6(7)3-5/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
CMPKQUWSEFNMME-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1CC(C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13540051.png)


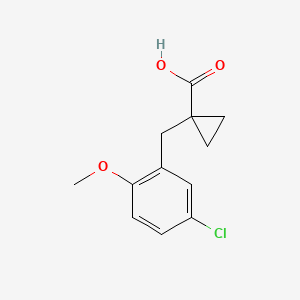
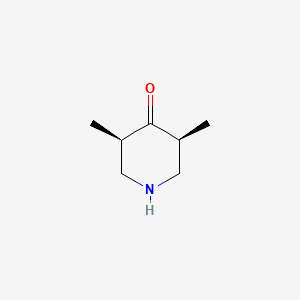

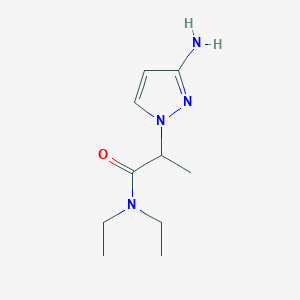
![1-[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanaminedihydrochloride](/img/structure/B13540090.png)
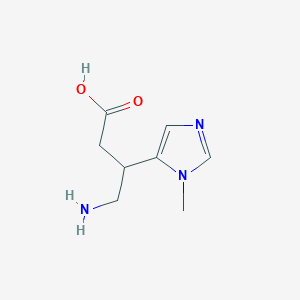
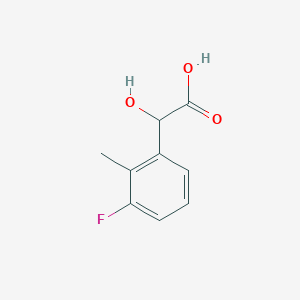
![7-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B13540096.png)
